4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride

Descripción

Nomenclature and Classification

4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride possesses multiple systematic names and identifiers that reflect its complex chemical structure and various registration systems. The compound is officially designated under the International Union of Pure and Applied Chemistry nomenclature as [4-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride. Alternative systematic names include benzenemethanamine, 4-chloro-2-(trifluoromethyl)-, hydrochloride, which emphasizes the benzenemethanamine core structure with specific substitution patterns. The compound is also referenced in chemical databases as 1-[4-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride, providing another acceptable nomenclature variant.

The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with the primary identifier being 874483-01-9 for the hydrochloride salt form. An alternative Chemical Abstracts Service number, 1391561-94-6, also appears in several databases, likely representing different registration entries or preparation methods. The European Community number 971-883-6 provides additional regulatory identification within European Union chemical inventories. These multiple identifiers reflect the compound's presence in various international chemical databases and regulatory systems, each maintaining distinct numbering conventions for chemical substance registration.

The compound falls under the broader classification of halogenated aromatic amines, specifically within the subcategory of fluorinated benzylamines. This classification is significant for regulatory purposes, as halogenated aromatic compounds often require special handling considerations and may be subject to specific transportation regulations. The presence of both chlorine and fluorine substituents places this compound within specialized chemical categories that are relevant for pharmaceutical intermediate applications and advanced organic synthesis research.

Structural Characterization

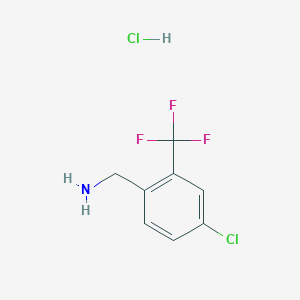

The molecular structure of this compound can be precisely described through several complementary chemical notation systems. The molecular formula C8H8Cl2F3N accurately represents the elemental composition, indicating the presence of eight carbon atoms, eight hydrogen atoms, two chlorine atoms, three fluorine atoms, and one nitrogen atom. This formula accounts for both the organic base structure and the additional chlorine from the hydrochloride salt formation. The molecular weight is calculated as 246.05 grams per mole, reflecting the substantial contribution of the halogen substituents to the overall molecular mass.

The Simplified Molecular Input Line Entry System representation provides a linear notation of the molecular structure as C1=CC(=C(C=C1Cl)C(F)(F)F)CN.Cl, which explicitly shows the aromatic ring connectivity and substituent positions. The International Chemical Identifier string InChI=1S/C8H7ClF3N.ClH/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-3H,4,13H2;1H provides a more detailed structural description that includes stereochemical and connectivity information. The corresponding International Chemical Identifier Key ONVUTSFMWVHICM-UHFFFAOYSA-N serves as a unique molecular identifier derived from the International Chemical Identifier string.

The three-dimensional structure features a benzene ring system with specific substitution patterns that significantly influence the compound's chemical and physical properties. The chloro substituent occupies the para position relative to the benzylamine functionality, while the trifluoromethyl group is positioned ortho to the benzylamine attachment point. This substitution pattern creates distinct electronic and steric effects that influence the compound's reactivity profile and biological activity potential. The trifluoromethyl group, in particular, imparts significant electronegativity and hydrophobic character to the molecule, while the chloro substituent provides additional sites for potential chemical modification or interaction.

Historical Context and Discovery

The development of this compound emerged from broader research efforts in fluorinated pharmaceutical intermediates during the late twentieth and early twenty-first centuries. While specific discovery details for this particular compound are not extensively documented in public literature, its development likely paralleled the general expansion of trifluoromethyl-containing compounds in medicinal chemistry research. The incorporation of trifluoromethyl groups into pharmaceutical molecules gained significant momentum following the recognition of their beneficial effects on drug metabolism, bioavailability, and target selectivity.

The compound's current availability through multiple commercial suppliers, including Thermo Scientific and other specialized chemical distributors, indicates its establishment as a recognized research intermediate. The assignment of Multiple Data Link numbers, such as MFCD06213291, suggests formal registration in chemical inventory systems that typically occurs following initial synthesis and characterization efforts. The presence of the compound in European Chemical Agency databases and other regulatory inventories further supports its established status within the chemical research community.

The evolution of synthetic methodologies for preparing fluorinated benzylamines has contributed to the accessibility of this compound for research applications. Modern synthetic approaches likely involve strategic fluorination reactions and careful control of reaction conditions to achieve the specific substitution pattern required for this target molecule. The availability of high-purity preparations, such as the 97% purity grade offered by commercial suppliers, demonstrates the maturation of synthetic protocols for this compound class.

Regulatory and Registration Status

This compound maintains regulatory status under multiple international chemical control systems. Within the European Union, the compound falls under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation framework, though specific registration details require verification through official European Chemical Agency databases. The compound does not appear on the current Candidate List of substances of very high concern for authorization, indicating it has not been identified as requiring special authorization procedures for commercial use.

Transportation and handling of this compound are governed by United Nations classification system UN2735, which designates it as "AMINES, LIQUID, CORROSIVE, N.O.S." or "POLYAMINES, LIQUID, CORROSIVE, N.O.S.". This classification places the compound in hazard class 8 with classification code C7 and packing group III. The assignment requires specific labeling, packaging, and transportation protocols designed to ensure safe handling during commercial distribution. Limited quantities for transportation are restricted to 5 liters, while excepted quantities follow E1 specifications.

The compound's regulatory profile includes specific provisions for laboratory use and research applications. Commercial suppliers typically market the material specifically for research and further manufacturing use, explicitly excluding direct human application. This designation aligns with standard practices for pharmaceutical intermediates and research chemicals that require additional processing or formulation before potential therapeutic use. The maintenance of high purity standards, such as the 97% minimum purity offered by established suppliers, supports its continued availability for legitimate research purposes while ensuring quality standards appropriate for scientific investigation.

Propiedades

IUPAC Name |

[4-chloro-2-(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N.ClH/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-3H,4,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVUTSFMWVHICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735904 | |

| Record name | 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874483-01-9 | |

| Record name | 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Formation of the Hydrochloride Salt

- The hydrochloride salt is typically prepared by reacting 4-chloro-2-(trifluoromethyl)benzylamine with hydrochloric acid in solvents such as ethanol or methanol. This acid-base reaction forms the stable hydrochloride salt.

- Reaction conditions are carefully controlled (temperature, solvent, molar ratios) to maximize yield and purity.

- Purification methods include recrystallization or chromatographic techniques to obtain the high-purity hydrochloride salt suitable for pharmaceutical or chemical applications.

Industrial Scale Synthesis Considerations

- Industrial methods often use automated reactors to ensure reproducibility and scalability.

- Reaction parameters such as temperature, solvent choice, and reaction time are optimized to achieve high yield and purity.

- Post-reaction, purification steps like recrystallization are employed to remove impurities and isolate the hydrochloride salt in crystalline form.

Synthetic Routes to the Benzylamine Precursor

The key step in preparing this compound is the synthesis of the benzylamine intermediate, 4-chloro-2-(trifluoromethyl)benzylamine. Several synthetic routes have been reported:

Reduction of 4-Chloro-2-(trifluoromethyl)nitrobenzene

- Starting from 4-chloro-2-(trifluoromethyl)nitrobenzene , catalytic hydrogenation or chemical reduction produces the corresponding aniline derivative.

- Catalysts like iron powder in acidic alcoholic media (ethanol/water with HCl) or Raney nickel under hydrogen atmosphere are commonly used.

- Typical reaction conditions include moderate temperatures (45–70 °C) and controlled pH adjustments post-reaction for optimal yield.

- Yields reported are around 54-55% for the aniline intermediate.

Nitration and Subsequent Reduction

- Nitration of m-chlorobenzotrifluoride using nitric and sulfuric acids at low temperatures (0–40 °C) yields nitro-substituted intermediates.

- These intermediates are then reduced catalytically to the corresponding amines.

- The reduction is performed in polar protic solvents (alcohol/water), often with ammonium chloride and iron powder as reductants.

- This method is scalable and suited for industrial applications due to relatively mild conditions and availability of reagents.

Diazotization and Salt Formation

- The aniline intermediate can be converted to diazonium salts by reaction with sodium nitrite and hydrochloric acid at low temperatures (-5 to 10 °C).

- This intermediate can undergo further transformations or be converted directly into the hydrochloride salt.

- This step is critical for introducing or modifying functional groups on the aromatic ring if needed.

Conversion to Benzylamine from Aniline Derivatives

- The benzylamine group can be introduced by reduction of corresponding benzyl nitriles or by reductive amination.

- For example, 4-chloro-2-(trifluoromethyl)benzonitrile can be reduced to the benzylamine using catalytic hydrogenation or chemical reducing agents.

- The nitrile intermediate is often synthesized through halogenation and cyanation steps involving cuprous cyanide and phase transfer catalysts.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Optimization Notes

- The choice of solvent and reaction temperature significantly impacts the yield and purity of the benzylamine hydrochloride salt.

- Using ethanol or methanol as solvents facilitates the salt formation and subsequent crystallization.

- Catalytic hydrogenation with Raney nickel or iron powder reduction are preferred for scalability and environmental considerations.

- The diazotization step requires precise temperature control to prevent side reactions and ensure high purity of intermediates.

- Phase transfer catalysts improve the efficiency of cyanation steps, leading to higher yields and cleaner products.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted benzylamine derivatives.

Aplicaciones Científicas De Investigación

4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of these targets, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylamine Core

Halogen and Fluorinated Group Modifications

4-Chloro-2-fluorobenzylamine Hydrochloride (CAS: 202982-63-6) Molecular Formula: C₇H₈Cl₂FN Molecular Weight: 196.046 g/mol Key Differences: Replaces the -CF₃ group with a fluorine atom at the 2-position.

4-Fluoro-2-(trifluoromethyl)benzylamine (No CAS provided) Structure: Fluorine at the 4-position and -CF₃ at the 2-position. Properties: Exists as a colorless liquid. The absence of a hydrochloride salt increases its volatility. Used in synthesizing ACAT inhibitors .

3,5-Bis(trifluoromethyl)benzylamine Hydrochloride (CAS: 42365-62-8) Molecular Formula: C₉H₇F₆N·HCl Molecular Weight: 279.60 g/mol Key Differences: Dual -CF₃ groups at the 3- and 5-positions enhance electron-withdrawing effects, making this compound more reactive in electrophilic aromatic substitution compared to mono-substituted analogs .

Substituent Position and Functional Group Changes

4-Chloro-2-(trifluoromethoxy)aniline (CAS: 175205-77-3) Molecular Formula: C₇H₅ClF₃NO Molecular Weight: 211.57 g/mol Key Differences: Replaces the benzylamine (-CH₂NH₂) group with an aniline (-NH₂) and substitutes -CF₃ with a trifluoromethoxy (-OCF₃) group. This alters solubility and hydrogen-bonding capacity .

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline Hydrochloride (CAS: 1588441-12-6) Molecular Formula: C₈H₆ClF₆NO Molecular Weight: 281.58 g/mol Key Differences: Combines -OCF₃ and -CF₃ groups, increasing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Physical and Chemical Properties Comparison

Pharmaceutical Relevance

- 4-Chloro-2-(trifluoromethyl)benzylamine HCl : Used in SARS-CoV-2 Mpro inhibitors (e.g., MPD112) via amide coupling with Z-Phe-OH .

- 4-Fluoro-2-(trifluoromethyl)benzylamine : Key precursor for heterocyclic amides in cholesterol metabolism drugs .

- 3,5-Bis(trifluoromethyl)benzylamine HCl : Enhances binding affinity in enzyme inhibitors due to increased hydrophobicity .

Actividad Biológica

4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride (CAS No. 874483-01-9) is a benzylamine derivative characterized by the presence of a chloro group and a trifluoromethyl group. These structural features contribute to its unique biological properties and potential applications in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₈H₇ClF₃N·HCl

- Molecular Weight : 227.56 g/mol

- Structure : The compound comprises a benzylamine backbone with specific substitutions that enhance its reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound's mechanism can be summarized as follows:

- Target Interactions : It is known to interact with enzymes involved in neurotransmitter uptake and signaling pathways, potentially influencing neurotransmission and cellular responses.

- Enzyme Inhibition : Similar benzylamine derivatives have shown the ability to inhibit key enzymes, suggesting that this compound may also exhibit inhibitory effects on specific targets, leading to altered biochemical pathways .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

Case Studies and Research Findings

Research has identified several relevant studies exploring the biological activity of related compounds, which provide insights into the potential effects of this compound:

- Antidepressant Activity : A study indicated that similar compounds with trifluoromethyl groups exhibit enhanced potency in inhibiting serotonin uptake, suggesting potential antidepressant effects .

- Anticancer Properties : Compounds with similar structures have been reported to target chemokine receptors involved in cancer progression. For instance, certain benzylamines have been shown to inhibit the CXCR4 receptor, thereby reducing cancer cell migration.

- Neurotransmitter Modulation : Benzylamine derivatives are known to modulate neurotransmitter levels, impacting conditions such as depression and anxiety. The introduction of trifluoromethyl groups has been linked to increased binding affinity for neurotransmitter transporters .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzylamine | Trifluoromethyl group only | Moderate inhibition of serotonin uptake |

| 4-Chloro-3-(trifluoromethyl)benzylamine | Chloro group in para position | Enhanced receptor antagonism |

| 4-Chloro-2-(trifluoromethyl)phenylamine | Amine group instead of benzylamine | Anticancer properties through receptor modulation |

Q & A

Basic Research Questions

Q. What are optimal reaction conditions for synthesizing 4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride?

- Methodology : Synthesis typically involves reductive amination of 4-chloro-2-(trifluoromethyl)benzaldehyde using sodium cyanoborohydride in the presence of ammonium chloride. Alternatively, nucleophilic substitution of 4-chloro-2-(trifluoromethyl)benzyl bromide with ammonia under controlled pH (acidic conditions) yields the benzylamine intermediate, which is then treated with HCl to form the hydrochloride salt.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization in ethanol/water mixtures improves yield (60-75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- FT-IR/Raman : Identify NH stretching (~3200 cm⁻¹), C-Cl (650-750 cm⁻¹), and CF₃ (1100-1250 cm⁻¹) vibrations. Discrepancies between experimental and computational spectra (e.g., DFT) may arise due to crystal packing effects .

- ¹H/¹³C NMR : Benzyl protons appear as a singlet (~δ 4.2 ppm), while aromatic protons show splitting patterns consistent with chloro- and trifluoromethyl-substituted benzene rings .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.5) .

Q. How can common impurities (e.g., unreacted precursors) be removed during synthesis?

- Purification Strategies :

- Liquid-Liquid Extraction : Use dichloromethane to separate non-polar impurities.

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) isolates the target compound.

- Recrystallization : Ethanol/water (3:1) minimizes residual ammonium salts .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

- Approach : Perform DFT calculations (B3LYP/6-311++G**) to model gas-phase vibrations. Compare with experimental FT-IR data, accounting for solid-state hydrogen bonding. For example, NH stretching modes in the hydrochloride salt may redshift by ~50 cm⁻¹ due to protonation .

- Validation : Use Raman spectroscopy to cross-verify assignments, as it is less affected by hydrogen bonding .

Q. What mechanistic insights explain its role in synthesizing bioactive derivatives (e.g., benzothiazines)?

- Pathway : The amine group undergoes nucleophilic substitution with electrophiles (e.g., thiophosgene) to form thioamide intermediates. Subsequent cyclization with α-haloketones yields benzothiazine derivatives, which exhibit potential antimicrobial activity .

- Challenges : Steric hindrance from the trifluoromethyl group may slow reaction kinetics; optimize using polar aprotic solvents (e.g., DMF) .

Q. What strategies enhance the compound’s stability during long-term storage?

- Stability Profile : The hydrochloride salt is hygroscopic. Store in airtight containers under inert gas (N₂/Ar) at -20°C.

- Decomposition Analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Degradation products (e.g., free benzylamine) are detectable via HPLC with UV detection at 254 nm .

Data Contradiction Analysis

Q. How to address conflicting reports on melting points for structurally similar benzylamine hydrochlorides?

- Case Study : 4-Fluorobenzylamine hydrochloride (CAS 659-41-6) has a reported mp of 195-198°C , while 3,5-bis(trifluoromethyl)benzylamine hydrochloride (CAS 42365-62-8) melts at 249-254°C . Variations arise from differences in substituent electronegativity and crystal lattice energy.

- Resolution : Use differential scanning calorimetry (DSC) to determine precise melting behavior under controlled heating rates (e.g., 10°C/min) .

Methodological Tables

Table 1 : Key Spectroscopic Data for Analogous Benzylamine Hydrochlorides

| Compound | NH Stretching (cm⁻¹) | C-Cl/C-F Vibrations (cm⁻¹) | Reference |

|---|---|---|---|

| 4-Fluorobenzylamine HCl | 3180-3250 | 1220 (C-F) | |

| 4-(Trifluoromethyl)benzylamine HCl | 3150-3220 | 1150-1250 (CF₃) |

Table 2 : Stability of Benzylamine Hydrochlorides Under Accelerated Conditions

| Compound | Degradation Products (HPLC) | Storage Recommendations |

|---|---|---|

| 4-Chloro-2-(trifluoromethyl)benzylamine HCl | Free benzylamine, Cl⁻ ions | -20°C, desiccated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.